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Compound of Interest

Compound Name: Hydrobenzoin

Cat. No.: B188758 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemical structure and symmetry

of meso-hydrobenzoin, a key achiral vicinal diol. Its unique properties make it a valuable

building block in organic synthesis, particularly in the development of pharmaceuticals and

other bioactive molecules.

Molecular Structure and Stereochemistry
Meso-hydrobenzoin, systematically named (1R,2S)-1,2-diphenylethane-1,2-diol, is a

diastereomer of hydrobenzoin.[1] It possesses two stereocenters, yet it is an achiral molecule.

This is due to the presence of an internal plane of symmetry and a center of inversion, which

results in the molecule being superimposable on its mirror image.[2][3] The molecule consists

of a 1,2-ethanediol backbone with a phenyl group attached to each carbon atom.

The key to its achirality lies in the specific spatial arrangement of its substituents. In the meso

isomer, the two phenyl groups and the two hydroxyl groups are positioned in a way that allows

for the internal symmetry elements. This is in contrast to its chiral enantiomeric counterparts,

(1R,2R)- and (1S,2S)-hydrobenzoin, which lack these symmetry elements and are therefore

optically active.
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The presence of a center of inversion (i) and a reflection plane (σ) in the most stable

conformation of meso-hydrobenzoin classifies it into the Ci point group. This point group is

characterized by the presence of an inversion center as the only non-identity symmetry

element. The consequence of this symmetry is the cancellation of any potential optical activity,

rendering the molecule achiral.

Data Presentation
Crystallographic Data
The crystal structure of meso-hydrobenzoin has been determined by X-ray diffraction. The

following data is derived from the Crystallography Open Database (COD) entry 7104852.

Parameter Value

Crystal System Monoclinic

Space Group P21/c

Unit Cell Dimensions

a 12.53(1) Å

b 5.67(1) Å

c 16.15(2) Å

α 90°

β 109.8(1)°

γ 90°

Volume 1078.6 Å3

Z 4

Selected Bond Lengths and Angles:
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Bond Length (Å) Angle Angle (°)

C1-C2 1.535 O1-C1-C2 110.8

C1-O1 1.434 O2-C2-C1 111.1

C2-O2 1.433 C1-C2-C7 112.3

C1-C(phenyl) 1.515 C2-C1-C(phenyl) 112.5

C2-C(phenyl) 1.516

Spectroscopic Data
1H NMR (Proton NMR) Data (DMSO-d6, 400 MHz):

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.38 - 7.36 m 10H
Aromatic protons

(C6H5)

4.97 s 2H
Methine protons (CH-

OH)

3.65 s 2H Hydroxyl protons (OH)

13C NMR (Carbon NMR) Data (DMSO-d6, 100 MHz):[4]

Chemical Shift (δ) ppm Assignment

142.21 Aromatic C (quaternary)

127.15 Aromatic CH

127.06 Aromatic CH

126.57 Aromatic CH

77.62 Methine Carbon (CH-OH)
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Experimental Protocols
Synthesis of meso-Hydrobenzoin via Reduction of
Benzil
This protocol describes the diastereoselective reduction of benzil to meso-hydrobenzoin using

sodium borohydride.

Materials:

Benzil

95% Ethanol

Sodium borohydride (NaBH4)

Deionized water

Procedure:

In a suitable flask, dissolve benzil in 95% ethanol.

Cool the solution in an ice bath.

Slowly add sodium borohydride to the cooled solution with stirring. The yellow color of the

benzil solution should fade.

After the addition is complete, continue stirring the reaction mixture in the ice bath for

approximately 20-30 minutes.

Remove the flask from the ice bath and allow it to warm to room temperature.

To decompose the borate ester intermediate and precipitate the product, add deionized

water to the reaction mixture until it becomes cloudy.

Collect the white precipitate of meso-hydrobenzoin by vacuum filtration.

Wash the crystals with cold deionized water.
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Recrystallize the crude product from hot ethanol or a mixture of ethanol and water to obtain

pure, lustrous plates of meso-hydrobenzoin.

Characterization
Melting Point:

Determine the melting point of the recrystallized product. The literature melting point for

meso-hydrobenzoin is in the range of 136-139 °C.[5] A sharp melting point in this range is

indicative of high purity.

Infrared (IR) Spectroscopy:

Acquire an IR spectrum of the product. The spectrum should show a broad absorption band

in the region of 3200-3600 cm-1, characteristic of the O-H stretching of the hydroxyl groups.

The absence of a strong absorption band around 1680 cm-1 confirms the complete reduction

of the carbonyl groups of benzil.

Thin-Layer Chromatography (TLC):

Perform TLC analysis on silica gel plates using a suitable solvent system (e.g., ethyl

acetate/hexane). The product should appear as a single spot with a different Rf value

compared to the starting material, benzil.

Visualizations
Caption: A 2D representation of the meso-hydrobenzoin molecule.
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Symmetry Elements of meso-Hydrobenzoin

Symmetry Elements of meso-Hydrobenzoin

Symmetry Elements of meso-Hydrobenzoin
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Caption: Key symmetry elements present in the meso-hydrobenzoin molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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